N-(Mal-PEG6)-N-bis(PEG3-amine)
N-(Mal-PEG6)-N-bis(PEG3-amine)
N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt is a PEG derivative containing a maleimide group with two amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
2055040-99-6
VCID:
VC0537339
InChI:
InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44)
SMILES:
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN
Molecular Formula:
C38H71N5O16
Molecular Weight:
854.005
N-(Mal-PEG6)-N-bis(PEG3-amine)
CAS No.: 2055040-99-6
Cat. No.: VC0537339
Molecular Formula: C38H71N5O16
Molecular Weight: 854.005
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt is a PEG derivative containing a maleimide group with two amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 2055040-99-6 |
| Molecular Formula | C38H71N5O16 |
| Molecular Weight | 854.005 |
| IUPAC Name | N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
| Standard InChI | InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) |
| Standard InChI Key | MTPICRUTEDPRDC-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN |
| Appearance | Solid powder |
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